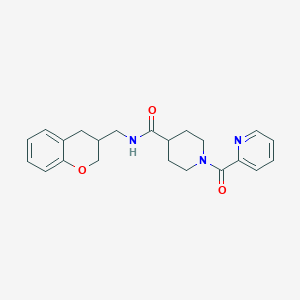![molecular formula C16H18N6O3S B5648424 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5648424.png)
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves Cu(I) catalyzed reactions between terminal alkynes and substituted aryl or benzyl azides, a process known as the click chemistry reaction. These methodologies provide efficient routes to triazole derivatives characterized by 1H NMR, 13C NMR, IR, and mass spectral techniques, indicating the versatility and adaptability of triazole synthesis strategies (B. Reddy et al., 2016).
Molecular Structure Analysis
Triazole derivatives, including compounds with similar structural motifs, have been thoroughly analyzed using crystallography. For example, the structural analysis through X-ray crystallography of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli-deneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate demonstrates the intricacies of triazole chemistry, including dihedral angles and hydrogen bonding, which are crucial for understanding the molecular structure and its implications on chemical behavior (Xu et al., 2006).
Chemical Reactions and Properties
The reactivity of 1,2,4-triazole derivatives encompasses a broad spectrum, including their application in forming complex structures through reactions such as alkylation and condensation. These compounds exhibit a wide range of biological activities, which can be attributed to their ability to undergo diverse chemical transformations. The chemical properties of these derivatives are significantly influenced by their triazole core, which is a versatile pharmacophore in drug design (А. Rud et al., 2016).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including solubility, melting points, and stability, are critical for their application in various scientific fields. These properties are often determined through systematic studies involving spectroscopy and crystallography, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
1,2,4-Triazole derivatives demonstrate a broad range of chemical properties, including antimicrobial, anticancer, and anti-inflammatory activities. These properties are extensively researched through synthetic modifications of the triazole ring, exploring the impact of different substituents on the compound's biological activity. For example, triazole derivatives synthesized for antimicrobial activity assessment reveal the potential of these compounds in developing new therapeutic agents (Barkin Berk et al., 2001).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-21-9-17-19-16(21)26-8-15-18-14(5-6-23-2)20-22(15)11-3-4-12-13(7-11)25-10-24-12/h3-4,7,9H,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFXJAZFEHHZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=NC(=NN2C3=CC4=C(C=C3)OCO4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5648342.png)


![5-oxo-5-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}pentanoic acid](/img/structure/B5648370.png)

![2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648379.png)



![N-[2-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5648402.png)
![2-ethyl-8-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648413.png)
![(1S*,5R*)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5648422.png)

![N-cyclopropyl-3-{5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5648435.png)